Methyl benzo[d]thiazole-7-carboxylate is a heterocyclic compound characterized by the presence of a benzothiazole ring fused with a carboxylate group. Its chemical structure is denoted by the molecular formula C₉H₇NO₂S, and it has the CAS number 1038509-28-2. This compound has garnered attention in scientific research due to its potential biological activities, including antioxidant, anti-inflammatory, antimicrobial, and anticancer properties .
The synthesis of methyl benzo[d]thiazole-7-carboxylate typically involves cyclization reactions of appropriate precursors. A common method includes the reaction of 2-aminothiophenol with methyl chloroformate in the presence of a base such as triethylamine. This reaction proceeds through the formation of an intermediate that cyclizes to form the benzothiazole ring .
Methyl benzo[d]thiazole-7-carboxylate features a benzothiazole core, which consists of a fused benzene and thiazole ring. The carboxylate group at the 7-position contributes to its chemical reactivity and biological activity.
This structure allows for various interactions with biological molecules, influencing its pharmacological properties.
Methyl benzo[d]thiazole-7-carboxylate undergoes several types of chemical reactions:
Methyl benzo[d]thiazole-7-carboxylate exhibits its biological effects through various mechanisms:
Research indicates that thiazole derivatives can influence multiple biochemical pathways, including those related to inflammation and apoptosis . This multi-target approach enhances their therapeutic potential.
Methyl benzo[d]thiazole-7-carboxylate has several scientific uses:
Benzothiazole represents a privileged heterocyclic scaffold in medicinal chemistry due to its versatile pharmacological profile and capacity for targeted molecular modifications. This bicyclic system, comprising a benzene ring fused to a thiazole ring, enables precise interactions with diverse biological targets through strategic substitutions at key positions (C-2, C-6, and C-7). Over 85% of FDA-approved pharmaceuticals contain heterocyclic motifs, with benzothiazole derivatives prominently featured in therapies spanning oncology, neurology, and metabolic diseases [4]. Notable examples include:
Table 1: Clinically Utilized Benzothiazole-Based Pharmaceuticals
Drug Name | Therapeutic Category | Molecular Target | Key Benzothiazole Substitution |
---|---|---|---|
Riluzole | Neuroprotective | Glutamate signaling | 6-Trifluoromethoxy-2-amino |
Zopolrestat | Anti-diabetic | Aldose reductase | 2-Methyl |
Pramipexole | Parkinson’s disease | Dopamine D2/D3 receptors | 6-Propylamino-4,5,6,7-tetrahydro |
Tucatinib | Anticancer (Breast cancer) | EGFR/HER2 tyrosine kinase | 2,6-Disubstituted hybrid |
The pharmacological efficacy of benzothiazoles stems from their dual functionality: The thiazole nitrogen serves as a hydrogen bond acceptor, while the benzo-fused ring enables π-stacking interactions with aromatic residues in enzyme binding pockets. This facilitates activity against oncology targets like EGFR kinase, BCL-2, and tubulin polymerization pathways. Recent studies demonstrate that 2-aminobenzothiazoles specifically inhibit EGFR by mimicking the purine ring of ATP, competitively binding at the kinase domain [4] [7]. Hybridization strategies, such as conjugating benzothiazoles with triazoles or hydrazones, further enhance target specificity and overcome drug resistance—evidenced by derivatives exhibiting IC50 values of 0.69–4.82 μM against EGFR, surpassing erlotinib’s potency (IC50 = 1.3 μM) in breast cancer models [2] [7].
The introduction of a carboxylate ester at the C-7 position (methyl benzo[d]thiazole-7-carboxylate) imparts distinct physicochemical and pharmacological advantages over unsubstituted or alternative-position analogs. Characterized by the molecular formula C9H7NO2S (CAS: 1038509-28-2), this compound features a planar, electron-deficient aromatic system with the following properties:
Table 2: Molecular Descriptors of Methyl Benzo[d]thiazole-7-carboxylate
Parameter | Value/Descriptor | Significance |
---|---|---|
Molecular Weight | 193.22 g/mol | Optimal for cell permeability |
SMILES | COC(=O)C1=CC=CC2=C1SC=N2 | Canonical representation of atomic connectivity |
LogP (Calculated) | 1.77–2.23 | Balanced hydrophobicity for membrane penetration |
Hydrogen Bond Acceptors | 3 (Carbonyl O, Thiazole N) | Facilitates target binding interactions |
Rotatable Bonds | 2 (Methoxy C–O, ester C–O) | Enhances conformational flexibility |
The C-7 carboxylate’s bioisosteric role is evident in structure-activity relationship (SAR) studies. Derivatives retaining this group exhibit superior EGFR inhibition compared to C-6 or C-5 substituted analogs. For instance, methylation at C-7 preserves planarity and electronic delocalization, enabling π-cation interactions with Lys745 in EGFR’s ATP-binding cleft [2] [7]. Conversely, analogs with C-7 methyl or amino groups show reduced activity due to disrupted resonance or hydrogen-bonding capacity. The ester’s electron-withdrawing nature also acidifies the C-2 proton, facilitating deprotonation and metal chelation in metalloenzyme inhibition [6] [10].
In synthetic applications, methyl benzo[d]thiazole-7-carboxylate serves as a precursor for bioactive conjugates:
The strategic incorporation of the 7-carboxylate thus enables rational design of next-generation benzothiazole therapeutics with optimized target engagement and pharmacokinetic profiles.
Table 3: Key Benzothiazole-7-carboxylate Derivatives and Pharmacological Activities
Derivative Structure | Biological Target | Reported Activity | Source |
---|---|---|---|
Methyl 2-aminobenzo[d]thiazole-7-carboxylate | BCL-2 | IC50 = 0.363 μM (Leukemia) | [6] [9] |
Triazole-benzothiazole hydrazone (8a) | EGFR tyrosine kinase | IC50 = 0.69 μM (T47D cells) | [2] [7] |
N'-(1,3-benzothiazol-2-yl)benzohydrazide | COX-2/5-LOX | 78.11% anti-inflammatory inhibition | [10] |
CAS No.: 79-76-5
CAS No.:
CAS No.: 67054-00-6
CAS No.:
CAS No.: 210643-85-9
CAS No.: 591-81-1